molecular formula C6H16O18P4 B15177333 myo-Inositol, tetrakis(dihydrogen phosphate) CAS No. 27121-72-8

myo-Inositol, tetrakis(dihydrogen phosphate)

Cat. No.: B15177333
CAS No.: 27121-72-8
M. Wt: 500.08 g/mol
InChI Key: ZAWIXNGTTZTBKV-BAHMFFLCSA-N
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Description

myo-Inositol tetrakis(dihydrogen phosphate) (commonly abbreviated as InsP₄ or myo-inositol tetrakisphosphate) is a phosphorylated derivative of myo-inositol, a cyclic polyol central to cellular signaling and phosphate metabolism. InsP₄ is formed during the sequential hydrolysis of myo-inositol hexakisphosphate (InsP₆, phytic acid), the primary phosphorus storage molecule in plants . InsP₄ exists in multiple regioisomeric forms, such as D-myo-inositol 1,4,5,6-tetrakisphosphate and D-myo-inositol 3,4,5,6-tetrakisphosphate, depending on the positions of phosphate groups on the inositol ring . These isomers play distinct roles in intracellular signaling, including calcium regulation and enzyme activation .

InsP₄ is generated in vivo via the action of phytases (phosphatases) on InsP₆ in the digestive tracts of animals, particularly poultry, where it serves as an intermediate in phosphorus bioavailability . Its accumulation in specific gut segments (e.g., crop and ileum) reflects enzymatic specificity and microbial activity .

Properties

CAS No.

27121-72-8

Molecular Formula

C6H16O18P4

Molecular Weight

500.08 g/mol

IUPAC Name

[(1S,3R,4R,6R)-2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1?,2?,3-,4-,5-,6+/m1/s1

InChI Key

ZAWIXNGTTZTBKV-BAHMFFLCSA-N

Isomeric SMILES

[C@H]1([C@@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of myo-Inositol, tetrakis(dihydrogen phosphate) typically involves the phosphorylation of myo-inositol. One common method is the phosphorylation of myo-inositol using phosphoric acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques .

Industrial Production Methods: : Industrial production of myo-Inositol, tetrakis(dihydrogen phosphate) often involves large-scale chemical synthesis using similar phosphorylation techniques. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Enzymatic Hydrolysis of IP4

IP4 undergoes hydrolysis through specific phosphatases, converting it to inositol trisphosphates (InsP3) and releasing inorganic phosphate. Key enzymes include:

Enzyme Gene Reaction Source
Type I inositol 1,4,5-trisphosphate 5-phosphatase (INPP5A)INPP5AIP4 + H2O → Ins(1,3,4)P3 + Pi
Phosphatidylinositol 4,5-bisphosphate 5-phosphatase A (INPP5J)INPP5JIP4 + H2O → Ins(1,3,4)P3 + Pi
Inositol polyphosphate 5-phosphatase K (INPP5K)INPP5KIP4 + H2O → Ins(1,3,4)P3 + Pi
Inositol-trisphosphate 3-kinase C (ITPKC)ITPKCIP4 + H2O → Ins(1,4,5)P3 + Pi

Mechanistic Insights :

  • INPP5A, INPP5J, and INPP5K catalyze the removal of the 5-phosphate group, yielding Ins(1,3,4)P3 .

  • ITPKC reversibly converts IP4 back to Ins(1,4,5)P3, suggesting a dynamic equilibrium in signaling pathways .

  • These reactions are critical for terminating or modulating inositol phosphate-mediated signaling.

Phosphorylation to Higher Inositol Phosphates

IP4 can be phosphorylated to form pentakis- or hexakisphosphates via specific kinases:

Enzyme Gene Reaction Source
Inositol-trisphosphate 3-kinase B (ITPKB)ITPKBIns(1,4,5)P3 + ATP → IP4 + ADP
Inositol-trisphosphate 3-kinase A (ITPKA)ITPKAIns(1,4,5)P3 + ATP → IP4 + ADP
Inositol-tetrakisphosphate 1-kinase (ITPK1)ITPK1Ins(3,4,5,6)P4 + ATP → Ins(1,3,4,5,6)P5 + ADP

Functional Roles :

  • ITPKB and ITPKA phosphorylate Ins(1,4,5)P3 to IP4, expanding its role in calcium signaling and cytoskeletal regulation .

  • ITPK1 converts Ins(3,4,5,6)P4 to Ins(1,3,4,5,6)P5, linking IP4 to the hexakisphosphate (InsP6) pathway .

Non-Enzymatic Hydrolysis

While enzymatic reactions dominate, non-enzymatic hydrolysis can occur under extreme conditions:

  • Acidic conditions (e.g., aqueous TFA) rapidly hydrolyze orthoester precursors of IP4 to yield esters like 2-O-acetyl myo-inositol .

  • Thermal treatments (e.g., autoclaving) may degrade higher inositol phosphates (e.g., InsP6) to IP4, though direct evidence for IP4 hydrolysis is limited .

Structural Variants and Isomerization

IP4 exists in multiple stereoisomeric forms (e.g., Ins(1,3,4,5)P4 vs. Ins(3,4,5,6)P4), each with unique reactivity:

  • Ins(3,4,5,6)P4 : Acts as an inhibitor of Ca²⁺-activated Cl⁻ channels but loses this property upon phosphorylation to Ins(1,3,4,5,6)P5 .

  • Ins(1,3,4,5)P4 : Interconverts with Ins(1,3,4,6)P4 via ITPK1-catalyzed isomerization, influencing InsP6 biosynthesis .

Research Findings and Implications

  • Cell signaling : IP4’s hydrolysis by INPP5K regulates actin cytoskeleton dynamics, affecting cellular adhesion and migration .

  • Metabolic pathways : Phytases dephosphorylate InsP6 to IP4, reducing antinutritional effects in food .

  • Analytical challenges : Distinguishing IP4 isomers requires advanced techniques (e.g., NMR, chromatography) .

Scientific Research Applications

Myo-inositol tetrakis(dihydrogen phosphate) refers to a group of inositol phosphates (IPs) that have four phosphate groups attached to the inositol ring. These compounds play significant roles in various cellular processes, primarily acting as second messengers in signal transduction pathways . Different isomers exist, each with unique functions and applications. Here's a detailed overview of their applications in scientific research:

D-myo-Inositol-1,2,4,5-tetraphosphate

Overview: D-myo-Inositol-1,2,4,5-tetraphosphate, commonly abbreviated as IP4, is a phosphorylated derivative of inositol that functions as a second messenger in intracellular signaling pathways .

Scientific Research Applications:

  • Intracellular Signaling: IP4 is known for its role in regulating crucial cellular processes, including calcium signaling and phosphate metabolism . It interacts with various proteins and enzymes, making it a critical intermediate in the phosphoinositide signaling pathway .
  • Cellular Processes: It is pivotal in processes such as cell growth, proliferation, and differentiation .
  • Regulation of Phospholipase C: IP4 has been utilized to investigate the regulation of phospholipase C and the production of downstream inositol phosphates like IP3 and IP6 .
  • Extracellular Stimuli Response: Studies involving IP4 have helped explain how cells respond to extracellular stimuli and how alterations in inositol phosphate metabolism may affect signal transduction .
  • Nuclear Signaling: IP4 aids in understanding the role of inositol phosphates in chromatin remodeling and transcriptional regulation, as it interacts with nuclear proteins, offering insights into nuclear signaling mechanisms that control gene expression and cellular adaptation .

Ordering Information:

Product NameCatalog #UNITPrice
D-myo-Inositol-1,2,4,5-tetraphosphate, sodium salt, 100 µgsc-362076100 µg$224.00
D-myo-Inositol-1,2,4,5-tetraphosphate, sodium salt, 500 µgsc-362076A500 µg$1012.00

Myo-Inositol-1,3,4,5-Tetrakisphosphate

Overview: Myo-Inositol-1,3,4,5-Tetrakisphosphate is another isomer, with phosphates at the 1, 3, 4, and 5 positions .

Synonyms:

  • Inositol 1,3,4,5-tetrakisphosphate
  • 1D-myo-inositol 1,3,4,5-tetrakisphosphate
  • Inositol-1,3,4,5-tetraphosphate

Scientific Research Applications:

  • Metabolite Studies: It has a role as a mouse metabolite and is functionally related to myo-inositol .
  • Inositol Pyrophosphates Biosynthesis: It is an intermediate in inositol pyrophosphates biosynthesis pathway and a precursor to IP5 in the 1D-myo-inositol hexakisphosphate (IP6) biosynthesis pathway .

Properties:

  • Molecular Weight: 500.08 g/mol
  • Molecular Formula: C6H16O18P4C_6H_{16}O_{18}P_4

Myo-Inositol and its Derivatives in Disease and Medicine

Myo-Inositol's Role: Myo-inositol is an important growth-promoting factor for mammalian cells and animals, functioning as a lipotropic factor, enzyme cofactor, and messenger molecule in signal transduction .

Clinical Significance:

  • Inositol Imbalance: Higher levels of myo-inositol (MI) and lower levels of D-chiro-inositol (DCI) are referred to as inositol imbalance in type 2 diabetic subjects .
  • Therapeutic Actions: Inositols implement different strategies for therapeutic actions such as tissue-specific increase or decrease in inositol products, production of inositol phosphoglycans (IPGs), and conversion of myo-inositol (MI) to D-chiro .
  • PCOS Treatment: Combined therapy of MI and DCI improves the metabolic profile of obese PCOS patients, reducing the risk of CVD .

Table 1: Myo-Inositol in Disease and Medicine

ConditionMyo-Inositol (MI) LevelsD-chiro-inositol (DCI)Therapeutic Effect
Alzheimer’s diseaseElevatedN/AN/A
Diabetes MellitusElevatedDecreasedDCI administration decreases hyperglycemia and hypertriglyceridemia
PCOSN/AIncreasedCombined MI and DCI therapy improves metabolic profile, reducing CVD risk
Insulin Resistance (IR)N/ADeficiency/ImbalanceBalance between MI and DCI is associated with improved IR and sensitivity
Hepatic/Hypoxic EncephalopathyDecreasedN/AN/A

Other Inositol Tetrakisphosphates

  • D-myo-Inositol-3,4,5,6-tetrakis(phosphate) sodium salt: This compound is available for research purposes .
  • D-myo-Inositol-1,3,4,6-tetrakis(phosphate) ammonium salt: Used in chemical research, with a molecular formula of C6H19NO18P4C_6H_{19}NO_{18}P_4 and a molecular weight of 517.102 g/mol .

Mechanism of Action

The primary mechanism of action of myo-Inositol, tetrakis(dihydrogen phosphate) involves its role as a second messenger in cellular signaling pathways. It regulates intracellular calcium levels by opening calcium channels on the endoplasmic reticulum and plasma membrane, facilitating the release and influx of calcium ions. This regulation is crucial for various cellular processes, including cell division, proliferation, and apoptosis .

Comparison with Similar Compounds

Table 1: Key Inositol Phosphate Derivatives

Compound Phosphate Groups Notable Isomers/Examples Biological Role Key References
InsP₆ (Phytic acid) 6 myo-Inositol 1,2,3,4,5,6-hexakisphosphate Primary phosphorus storage in plants; antinutritional unless hydrolyzed
InsP₅ 5 myo-Inositol 1,2,3,4,5-pentakisphosphate Intermediate in InsP₆ degradation; modulates RNA editing and phosphate signaling
InsP₄ (Focus compound) 4 D-myo-inositol 1,4,5,6-/3,4,5,6-tetrakisphosphate Calcium signaling, enzyme substrate (e.g., for InsP₅ synthesis)
InsP₃ 3 D-myo-inositol 1,4,5-trisphosphate Canonical second messenger in calcium mobilization

Key Comparisons :

Degradation Pathways :

  • InsP₆ hydrolysis by 3-phytases (e.g., Aspergillus niger) primarily yields Ins(1,3,4,5)P₄ , while 6-phytases (e.g., Escherichia coli) produce Ins(1,4,5,6)P₄ .
  • InsP₄ is less antinutritional than InsP₆ but retains inhibitory effects on mineral absorption compared to InsP₃ .

Enzymatic Specificity: InsP₄ isomers are substrates for kinases (e.g., L-myo-inositol 1,4,5,6-tetrakisphosphate 3-kinase) that phosphorylate them to InsP₅, unlike InsP₃, which activates calcium channels .

Chemical Stability :

  • InsP₄ exhibits higher solubility and metabolic flexibility than InsP₆ due to fewer phosphate groups, facilitating its role in dynamic signaling .

Functional Roles in Physiology and Industry

Nutritional Science: InsP₄ accumulation in broiler crops correlates with phytase efficacy, influencing phosphorus bioavailability in low-phosphorus diets .

Cell Signaling: D-myo-inositol 1,4,5,6-tetrakisphosphate regulates chloride channels and interacts with CaMK II, unlike InsP₃, which primarily mobilizes intracellular calcium .

Industrial Applications: InsP₄ derivatives are intermediates in synthesizing anti-inflammatory agents (e.g., glycerophosphoinositol) and molecular probes for signaling studies .

Q & A

Q. How do isotopic labeling studies address gaps in absolute concentration data for inositol phosphates?

  • Methodological Answer : Stable isotope-labeled internal standards (e.g., ¹³C-myo-inositol) enable quantitative mass spectrometry, circumventing limitations of relative radiolabeling methods. This approach is validated in plant and mammalian cell cultures .

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